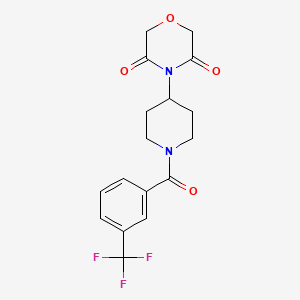

4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-2-11(8-12)16(25)21-6-4-13(5-7-21)22-14(23)9-26-10-15(22)24/h1-3,8,13H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMGYIWNUONTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps:

-

Formation of the Benzoyl Intermediate: : The synthesis begins with the introduction of the trifluoromethyl group to the benzoyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

-

Piperidine Ring Formation: : The next step involves the formation of the piperidine ring. This can be done by reacting the benzoyl intermediate with piperidine under basic conditions, often using sodium hydride or potassium carbonate as the base.

-

Morpholine-3,5-dione Formation: : The final step is the cyclization to form the morpholine-3,5-dione ring. This can be achieved by reacting the piperidine intermediate with a suitable dione precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and morpholine-3,5-dione moieties, potentially converting them to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the benzoyl and morpholine-3,5-dione moieties.

Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may be investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Morpholine-3,5-dione vs. Imidazolidin-2-one

The target compound’s morpholine-3,5-dione core distinguishes it from analogs like 7l (N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide), which contains an imidazolidin-2-one ring. This difference may influence solubility and binding affinity in biological targets .

Piperidine vs. Piperazine

In contrast to RC-106 (1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine), which substitutes piperidine with piperazine, the target compound’s piperidine ring lacks an additional nitrogen atom.

Triazine-Based Derivatives

Compounds like 26–28 from incorporate bis(morpholino-1,3,5-triazine) cores linked to urea groups. These structures are bulkier and more planar than the target compound, likely influencing their interaction with enzymes such as kinases or proteases. The triazine ring’s electron-deficient nature contrasts with the electron-rich morpholine-dione system .

Substituent Effects

Trifluoromethyl Benzoyl Group

The 3-(trifluoromethyl)benzoyl group is a common feature in analogs like 7k (3-fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide) and 14c (1-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)imidazolidin-2-one). The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a critical factor in drug design .

Fluoro and Chloro Substituents

Fluoro substituents (e.g., in 7k) improve membrane permeability and binding selectivity, while chloro groups (e.g., in 7j) may increase steric hindrance.

Physicochemical and Spectroscopic Properties

HRMS and NMR Data:

- The target compound’s molecular weight can be inferred as ~447 g/mol (similar to 7l , m/z 447.1930 [M + H]+).

- 1H-NMR shifts for the morpholine-dione protons are expected near δ 3.5–4.5 ppm, distinct from imidazolidinone derivatives (e.g., 7l in DMSO-d6: δ 8.20–1.40 ppm) .

Solubility and Stability:

The morpholine-dione core likely increases aqueous solubility compared to triazine-based derivatives (e.g., 26–28 ), which have higher molecular weights (>600 g/mol) and extensive hydrophobic regions .

Biological Activity

The compound 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of substituted morpholines that often exhibit diverse biological activities. The structural components include:

- Piperidine ring : Known for its role in various pharmacological agents.

- Morpholine moiety : Associated with a range of biological functions.

- Trifluoromethyl group : Enhances lipophilicity and stability.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 6.0 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also shown promising activity against a range of bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that it disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Inhibition : It inhibits enzymes critical for cellular metabolism and proliferation, such as PI3K and mTOR pathways, which are often overactive in cancer cells.

- Apoptosis Induction : By activating caspases and other apoptotic factors, the compound promotes programmed cell death in cancerous cells.

Case Studies

A series of preclinical studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Tumor Xenografts : In a mouse model bearing human breast cancer xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Antimicrobial Efficacy Study : A study assessing its antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzoylation | NaH, DCM, 0°C → RT | 55–75% |

| Cyclization | Ethyl chloroformate, THF | 60–80% |

Advanced: How can researchers optimize the coupling efficiency of the trifluoromethylbenzoyl group to the piperidine ring?

Answer:

Optimization strategies include:

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as demonstrated in trifluoromethylbenzoyl-piperidine couplings () .

- Solvent Effects : Polar aprotic solvents like DMF or THF improve solubility of aromatic acyl chlorides.

- Temperature Control : Slow addition of acyl chloride at 0°C minimizes side reactions (e.g., reports 35–65% yields for similar reactions under controlled conditions) .

Q. Example Protocol :

Dissolve piperidine derivative in DCM.

Add acyl chloride dropwise at 0°C with DMAP (0.1 equiv).

Warm to RT, stir for 12 hr.

Quench with ice-water, extract with DCM, and purify via column chromatography.

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450 range) () .

- X-ray Crystallography : Resolve conformational ambiguity of the morpholine-dione ring (analogous structures in ) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Structural Variations : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter target binding. highlights how replacing a methyl group with trifluoromethyl enhances affinity for prostaglandin E synthase .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, reports antimicrobial activity in E. coli but not S. aureus due to membrane permeability differences .

- Dose-Response Relationships : Perform IC₅₀ titrations (e.g., 0.1–100 µM) to compare potency thresholds.

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control () .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria () .

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or JAK kinases () .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core Modifications :

- Replace morpholine-dione with piperazine-dione () .

- Vary the benzoyl substituents (e.g., 4-fluoro vs. 3,5-bis(trifluoromethyl)) () .

Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with JAK kinases () .

In Vivo Correlation : Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., logP, plasma stability).

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- pH Sensitivity : The morpholine-dione ring may hydrolyze in strong acidic/basic conditions (pH <3 or >10). Store in neutral buffers (e.g., PBS) .

- Light Sensitivity : Trifluoromethyl groups are stable, but aromatic rings may degrade under UV light. Use amber vials for storage.

- Thermal Stability : DSC/TGA analysis () shows decomposition above 200°C .

Advanced: How to address low solubility in aqueous media during biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.